N'-(4-tert-butylcyclohexylidene)-2-phenylacetohydrazide
Description
N’-(4-tert-butylcyclohexylidene)-2-phenylacetohydrazide is an organic compound characterized by the presence of a hydrazide functional group attached to a phenylacetyl moiety and a 4-tert-butylcyclohexylidene group
Properties
Molecular Formula |
C18H26N2O |
|---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
N-[(4-tert-butylcyclohexylidene)amino]-2-phenylacetamide |
InChI |
InChI=1S/C18H26N2O/c1-18(2,3)15-9-11-16(12-10-15)19-20-17(21)13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,20,21) |
InChI Key |
NVJJZULKTLJGMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(=NNC(=O)CC2=CC=CC=C2)CC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-tert-butylcyclohexylidene)-2-phenylacetohydrazide typically involves the reaction of 4-tert-butylcyclohexanone with phenylacetic acid hydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to promote the formation of the hydrazone intermediate, which subsequently undergoes cyclization to yield the desired product.
Industrial Production Methods
Industrial production of N’-(4-tert-butylcyclohexylidene)-2-phenylacetohydrazide may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent choice, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(4-tert-butylcyclohexylidene)-2-phenylacetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
N’-(4-tert-butylcyclohexylidene)-2-phenylacetohydrazide has several scientific research applications, including:
Medicinal Chemistry: The compound may be explored for its potential as a pharmacophore in drug design and development. Its structural features make it a candidate for studying interactions with biological targets.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties, such as polymers or liquid crystals.
Biological Studies: The compound may be used in biological assays to study its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of N’-(4-tert-butylcyclohexylidene)-2-phenylacetohydrazide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The hydrazide group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. The specific pathways involved depend on the context of its application, such as inhibition of enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
N’-(4-tert-butylcyclohexylidene)isonicotinohydrazide: This compound shares a similar cyclohexylidene structure but differs in the presence of an isonicotinoyl group.
N’-(4-tert-butylcyclohexylidene)methylhydrazide: This compound has a similar hydrazide moiety but with a methyl group instead of a phenylacetyl group.
Uniqueness
N’-(4-tert-butylcyclohexylidene)-2-phenylacetohydrazide is unique due to its specific combination of a phenylacetyl group and a 4-tert-butylcyclohexylidene moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
